Pentanoic acid, 5-(dodecylamino)-5-oxo-
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Overview
Description
Pentanoic acid, 5-(dodecylamino)-5-oxo- is an organic compound that belongs to the class of carboxylic acids It is characterized by a pentanoic acid backbone with a dodecylamino group and an oxo group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(dodecylamino)-5-oxo- typically involves the following steps:
Formation of the Pentanoic Acid Backbone: This can be achieved through the oxidation of pentanol or the hydrolysis of pentanenitrile.
Introduction of the Dodecylamino Group: This step involves the reaction of pentanoic acid with dodecylamine under acidic or basic conditions to form the amide bond.
Oxidation to Introduce the Oxo Group: The final step involves the oxidation of the amide to introduce the oxo group at the fifth carbon position. Common oxidizing agents used include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of pentanoic acid, 5-(dodecylamino)-5-oxo- may involve large-scale synthesis using similar steps as described above but optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-(dodecylamino)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The dodecylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Pentanoic acid, 5-(dodecylamino)-5-oxo- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-(dodecylamino)-5-oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The dodecylamino group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt their integrity.
Comparison with Similar Compounds
Similar Compounds
Pentanoic Acid: A simpler carboxylic acid without the dodecylamino and oxo groups.
Dodecylamine: An amine with a long alkyl chain but lacking the carboxylic acid and oxo groups.
5-Oxopentanoic Acid: A carboxylic acid with an oxo group but without the dodecylamino group.
Uniqueness
Pentanoic acid, 5-(dodecylamino)-5-oxo- is unique due to the presence of both the dodecylamino and oxo groups, which confer distinct chemical and physical properties
Properties
CAS No. |
41110-92-3 |
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Molecular Formula |
C17H33NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
5-(dodecylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-15-18-16(19)13-12-14-17(20)21/h2-15H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
NRCFGNYHNNLKPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCC(=O)O |
Origin of Product |
United States |
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